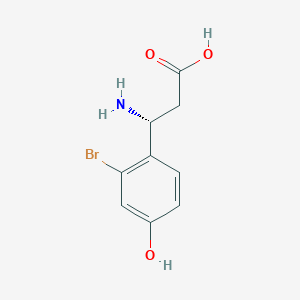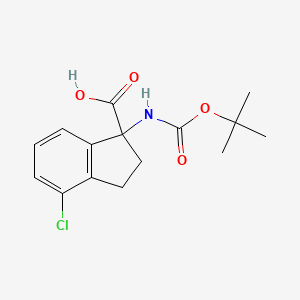
1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Métodos De Preparación
The synthesis of 1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile and the use of catalysts such as 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . The pathways involved include nucleophilic substitution and elimination reactions, which are facilitated by the presence of the Boc group .
Comparación Con Compuestos Similares
1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dihydro-1H-indene-1-carboxylic acid: This compound also contains a Boc protecting group but differs in its substitution pattern.
N-Boc-S-Benzyl-L-cysteine: Another Boc-protected amino acid derivative used in peptide synthesis.
The uniqueness of this compound lies in its specific structure and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H18ClNO4 |
|---|---|
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
HUMLIUCDZBOYOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
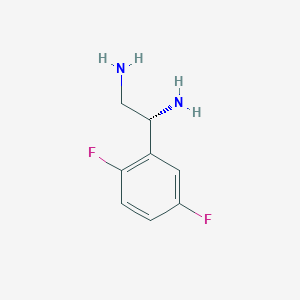
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
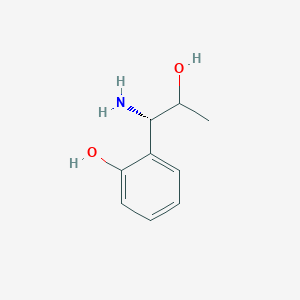
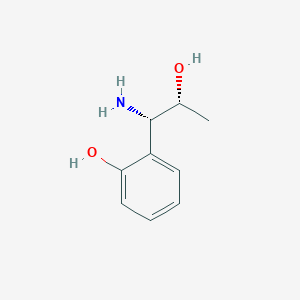
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)

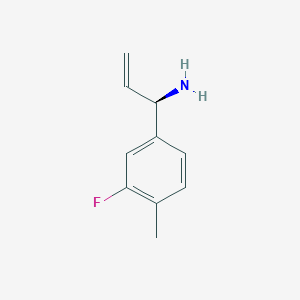
![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
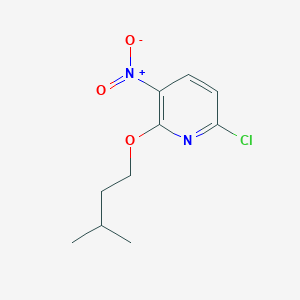

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
